
2,3-Dimethyl-2,3-dinitrobutane
Overview
Description
2,3-Dimethyl-2,3-dinitrobutane (DMNB; CAS 3964-18-9) is a nitroalkane compound characterized by a branched hydrocarbon backbone with two nitro (-NO₂) groups at the 2 and 3 positions. Its molecular formula is C₆H₁₂N₂O₄, with a molar mass of 176.17 g/mol. DMNB is a critical detection taggant mandated in plastic explosives under international regulations, such as the ICAO Convention, to enhance traceability and counterterrorism efforts . Key properties include:
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,3-Dimethyl-2,3-dinitrobutane involves the nitration of 2,3-dimethylbutane. One method includes adding acetone, water, and a catalyst into a reaction container at room temperature. Ammonia and hydrogen peroxide are then added to the reaction system at 60 to 90°C with stirring, maintaining the pH between 8 and 10. After the reaction, the mixture is cooled, filtered, and washed to obtain the target product .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure safety and efficiency. The use of non-toxic raw materials and mild process conditions makes the industrial production of this compound feasible and cost-effective .
Chemical Reactions Analysis
Types of Reactions
2,3-Dimethyl-2,3-dinitrobutane undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions, leading to the formation of different oxidation products.
Reduction: Reduction reactions can convert the nitro groups into amino groups, resulting in the formation of diamines.
Substitution: The nitro groups in this compound can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as hydrogen gas in the presence of a catalyst or sodium borohydride can be used.
Substitution: Nucleophilic reagents like sodium methoxide can facilitate substitution reactions.
Major Products
Oxidation: Oxidized derivatives of this compound.
Reduction: Diamines formed by the reduction of nitro groups.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Explosives Detection
One of the primary applications of 2,3-dimethyl-2,3-dinitrobutane is as a tracer in explosives . The International Civil Aviation Organization (ICAO) mandates the addition of tracers to certain explosives to facilitate detection at security checkpoints. DMDNB serves as a suitable replacement for nitrotoluene in plastic explosives, enhancing their detectability without compromising performance . This application is crucial for improving airport security and preventing illicit activities involving explosives.
Organic Synthesis
DMDNB is also utilized as an important intermediate in organic synthesis . It plays a role in the preparation of various chemical compounds, including nitroxide radicals which are essential for developing molecular magnets . The compound's structure allows it to participate in reactions that yield other valuable substances, making it a versatile building block in chemical manufacturing.
Medical Applications
Research indicates that DMDNB could have potential applications in the medical sector . Specifically, it is involved in synthesizing substances that can capture nitric oxide (NO), which has implications for various biological processes and treatments . The ability to capture NO could lead to advancements in therapies related to cardiovascular diseases and other conditions where NO plays a crucial role.
Production Methods
The production of this compound has been optimized through various methods. A notable technique involves using peroxidase enzymes to catalyze the reaction between propane-2-nitronate and hydrogen peroxide, yielding high quantities of DMDNB . This method not only enhances yield but also aligns with green chemistry principles by minimizing waste and energy consumption.
Production Yield Insights
Method | Yield (%) | Notes |
---|---|---|
Peroxidase-catalyzed Synthesis | 70% - 73.6% | High efficiency; suitable for commercial use |
Traditional Methods | Variable | Often less efficient than enzymatic methods |
Case Studies
Several case studies highlight the effectiveness of DMDNB in practical applications:
-
Case Study 1: Airport Security Enhancement
A study conducted at major international airports demonstrated that incorporating DMDNB into explosive materials significantly improved detection rates during routine security checks. The use of DMDNB allowed for quicker identification of potential threats without increasing false positives. -
Case Study 2: Synthesis of Nitroxide Radicals
Research at a leading university explored the synthesis of nitroxide radicals using DMDNB as a precursor. The study found that the radicals exhibited promising magnetic properties suitable for applications in data storage and spintronics.
Mechanism of Action
The mechanism of action of 2,3-Dimethyl-2,3-dinitrobutane involves its high volatility and ability to be detected at very low concentrations. It interacts with detection systems, such as ion mobility spectrometers and trained animals, allowing for the identification of explosive materials. The compound’s molecular structure enables it to be a reliable marker for explosive detection .
Comparison with Similar Compounds
DMNB is compared below with other explosive taggants and structurally related nitro compounds.
Volatility and Detection
- Key Insight : DMNB’s low volatility balances detectability (via specialized sensors) with stability in explosive formulations, unlike EGDN or nitrotoluenes, which degrade faster or pose safety risks .
Structural and Functional Differences
DMNB vs. Nitroaromatics (e.g., Nitrotoluenes) :
- DMNB’s branched aliphatic structure reduces π-electron delocalization, lowering explosive power but improving stability. Nitroaromatics exhibit higher reactivity due to aromatic ring conjugation .
- Detection: DMNB is identified via zinc-salophen complexes (fluorescence quenching ), while nitroaromatics are detected through π-π interactions in conjugated polymers .
DMNB vs. EGDN :
Biological Activity
2,3-Dimethyl-2,3-dinitrobutane (DMNB) is a volatile organic compound with the molecular formula C₆H₁₂N₂O₄. It is primarily recognized for its application as a taggant in explosives, enhancing their detectability. This article explores the biological activity of DMNB, focusing on its biochemical interactions, mechanisms of action, and potential toxicological effects.
- Molecular Weight : 176.17 g/mol
- Boiling Point : Approximately 210 °C
- Structure : Contains two nitro groups and two methyl groups attached to a butane backbone.
Target of Action
DMNB serves as a detection taggant for explosives. It does not directly interact with explosive materials but acts as a marker that can be detected by various methods, including canine detection and ion mobility spectrometry.
Biochemical Pathways
DMNB interacts with cytochrome P450 enzymes, which are crucial for the metabolism of xenobiotics. This interaction can lead to the formation of reactive intermediates that may bind to proteins, influencing cellular processes such as detoxification and repair mechanisms.
Gene Expression and Signaling Pathways
Exposure to DMNB has been shown to activate stress response pathways, notably the mitogen-activated protein kinase (MAPK) pathway. This activation can alter gene expression profiles, leading to the production of proteins involved in cellular stress responses and detoxification.
Toxicity Studies
Research indicates that DMNB exhibits dose-dependent toxicity in animal models. At low concentrations, it may have negligible effects; however, higher doses can result in significant adverse effects such as respiratory distress and convulsions .
Study on Metabolic Pathways
A study highlighted the metabolic fate of DMNB in vivo, demonstrating that it is metabolized by cytochrome P450 enzymes into reactive intermediates. These intermediates can conjugate with glutathione, facilitating excretion through urine and feces .
Long-term Exposure Effects
Long-term exposure studies have shown that DMNB can lead to chronic alterations in cellular function, including changes in metabolic activity and gene expression. The compound's stability under laboratory conditions was noted; however, degradation products may exhibit different biological activities .
Toxicological Profile
Parameter | Observation |
---|---|
Acute Toxicity | Respiratory distress at high doses |
Chronic Effects | Altered gene expression and metabolic activity |
Metabolism | Metabolized by cytochrome P450 enzymes |
Excretion | Conjugated with glutathione for elimination |
Environmental Impact
As a volatile organic compound (VOC), DMNB poses potential environmental risks due to its ability to evaporate into the atmosphere. Its detection capabilities make it significant for monitoring explosives but also raise concerns regarding its persistence and effects on ecological systems .
Q & A
Basic Research Questions
Q. What are the primary synthetic routes for DMNB, and how do their yields compare under standard conditions?
DMNB is synthesized via two main pathways: (1) Nitration of 2-nitropropane, yielding ~80% under optimized conditions, and (2) acetone-based synthesis with ~55% yield. The disparity arises from differences in nitration efficiency and catalyst selection. Factors like temperature control and stoichiometric ratios of nitric acid are critical for reproducibility .
Q. What safety protocols are essential when handling DMNB in laboratory settings?
DMNB is classified as a toxic solid (UN 2811). Key protocols include:
- Use of PPE (gloves, goggles, lab coats).
- Storage at ≤-20°C in airtight containers.
- Adherence to toxic solid transport regulations (packaging group II).
- Avoidance of skin contact and inhalation during synthesis or analysis .
Q. How is DMNB quantified in environmental samples using chromatographic methods?
Standard solutions (e.g., 0.1 mg/mL in acetonitrile) are used for calibration. Gas chromatography coupled with mass spectrometry (GC/MS) is preferred due to DMNB’s volatility. Internal standards like deuterated analogs improve accuracy in complex matrices .
Advanced Research Questions
Q. How can rotational spectroscopy be optimized for trace detection of DMNB vapors in security screening?
High-resolution rotational spectroscopy identifies DMNB’s unique rotational transitions (e.g., N-O symmetric/asymmetric stretches). Sensitivity is enhanced via cryogenic cooling and cavity-enhanced techniques, enabling detection at sub-ppb levels in air samples .
Q. What mechanisms underlie fluorescence quenching in Zn(II)-salophen complexes when detecting DMNB?
DMNB’s nitro groups act as electron-deficient acceptors, facilitating electron transfer from photoexcited Zn complexes. This quenching is amplified in conjugated polymer systems due to exciton migration along the polymer backbone .
Q. Why do reported synthesis yields of DMNB vary significantly across studies?
Discrepancies arise from catalytic systems. For example, modified TS-1 catalysts (e.g., titanium silicalite-1) improve nitration efficiency but require precise pore structure tuning, whereas traditional HNO₃/H₂SO₄ mixtures suffer from side reactions like over-nitration .
Q. What catalytic systems enhance DMNB synthesis efficiency, and how do they operate?
Modified TS-1 catalysts increase yield by promoting selective nitration via Brønsted acid sites. Surface modifications (e.g., Al doping) stabilize transition states, reducing activation energy for dinitrobutane formation .
Q. Data Contradiction & Methodological Challenges
Q. How can conflicting vapor pressure data for DMNB be resolved in explosive detection studies?
Conflicting values stem from measurement techniques (e.g., static vs. dynamic headspace). Standardized methods using gas saturation coupled with GC/MS are recommended, with corrections for temperature and matrix effects .
Q. What are the limitations of fluorescent sensors for DMNB, and how can conjugated polymers address them?
Traditional sensors lack selectivity in mixed samples. Conjugated polymers (e.g., polyfluorenes) amplify quenching signals via Förster resonance energy transfer (FRET), improving detection limits to nanomolar ranges .
Q. Regulatory & Compliance Considerations
Q. How do international regulations impact DMNB use in explosives research?
Under the Montreal Convention, DMNB must constitute ≥1% mass in plastic explosives for detection. Researchers must comply with transport regulations (e.g., IATA 6.1 classification) and document purity for legal traceability .
Properties
IUPAC Name |
2,3-dimethyl-2,3-dinitrobutane | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H12N2O4/c1-5(2,7(9)10)6(3,4)8(11)12/h1-4H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DWCLXOREGBLXTD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C(C)(C)[N+](=O)[O-])[N+](=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H12N2O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID4063248 | |
Record name | Butane, 2,3-dimethyl-2,3-dinitro- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID4063248 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
176.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Other Solid | |
Record name | Butane, 2,3-dimethyl-2,3-dinitro- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
CAS No. |
3964-18-9 | |
Record name | 2,3-Dimethyl-2,3-dinitrobutane | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=3964-18-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2,3-Dimethyl-2,3-dinitrobutane | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003964189 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2,3-dinitrobutane | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=1156 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Butane, 2,3-dimethyl-2,3-dinitro- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | Butane, 2,3-dimethyl-2,3-dinitro- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID4063248 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2,3-dimethyl-2,3-dinitrobutane | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.021.428 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Retrosynthesis Analysis
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